4-Cyclopropylmethoxy-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Agrochemicals
The pyrazole nucleus is a privileged scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.nettandfonline.com This has led to their widespread application in drug discovery and development. researchgate.nettandfonline.com Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com A number of well-established drugs across various therapeutic categories feature the pyrazole core, underscoring its clinical significance. nih.gov Notable examples include the anti-inflammatory drug Celecoxib (B62257) and the anticancer agent Ruxolitinib. globalresearchonline.netwikipedia.org
In the agrochemical sector, pyrazole-containing compounds have proven to be highly effective as fungicides, herbicides, and insecticides. royal-chem.comresearchgate.net Fipronil, a broad-spectrum insecticide, is a prominent example of a highly substituted 5-aminopyrazole that disrupts the central nervous system of insects. mdpi.comnih.gov The success of these compounds has spurred ongoing research into new pyrazole derivatives for crop protection. royal-chem.comresearchgate.net
The following table provides a glimpse into the diverse applications of the pyrazole scaffold:
| Field | Application | Example Compound |
| Medicinal Chemistry | Anti-inflammatory | Celecoxib |
| Medicinal Chemistry | Anticancer | Ruxolitinib |
| Agrochemicals | Insecticide | Fipronil |
| Agrochemicals | Fungicide | Pyraclostrobin |
Overview of 4-Substituted Pyrazole Derivatives in Scientific Literature
While substitutions at various positions on the pyrazole ring have been extensively studied, 4-substituted derivatives have garnered particular attention for their unique biological activities. orientjchem.orgresearchgate.net The introduction of different functional groups at the C4 position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. nih.gov Research has shown that 4-substituted pyrazoles can exhibit potent activities, including herbicidal and anticancer effects. researchgate.net
The synthesis of 4-substituted pyrazoles can be achieved through various methods, including the Vilsmeier-Haack reaction to produce 4-formylpyrazoles, which can then be further modified. mdpi.comencyclopedia.pub The Claisen condensation-Knorr reaction is another method used to synthesize 4-substituted 1,5-diaryl pyrazole-3-carboxylic acids. orientjchem.org These synthetic routes provide chemists with the tools to create a diverse library of 4-substituted pyrazole analogues for biological screening.
Research Trajectories for Novel Pyrazole Analogues
The quest for novel pyrazole analogues with enhanced efficacy and novel mechanisms of action is a vibrant area of research. mdpi.comnih.gov Current research trajectories are focused on several key areas:
Exploration of Novel Substituents: The introduction of unique and diverse substituents is a primary strategy for discovering new biological activities. The cyclopropylmethoxy group, for instance, is of interest in medicinal chemistry. The cyclopropyl (B3062369) ring can enhance metabolic stability and potency by introducing conformational constraints. hyphadiscovery.comnih.govscientificupdate.comresearchgate.net The methoxy (B1213986) group can also play a significant role in drug-receptor interactions. youtube.com Therefore, a compound like 4-Cyclopropylmethoxy-1H-pyrazole represents a logical and intriguing target for synthesis and biological evaluation.
Development of Green Synthesis Methods: There is a growing emphasis on developing environmentally friendly synthetic methods for pyrazole derivatives. royal-chem.com This includes the use of ultrasound irradiation and solvent-free reaction conditions. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how different structural modifications impact biological activity. nih.govmdpi.com These studies guide the rational design of more potent and selective compounds.
The exploration of compounds like this compound, which combines the proven pyrazole scaffold with a functionally interesting substituent, exemplifies the forward-looking nature of modern chemical research. The synthesis and evaluation of such novel analogues hold the promise of yielding the next generation of advanced medicines and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXUPUSPHFVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Proton Environments
The ¹H NMR spectrum of 4-Cyclopropylmethoxy-1H-pyrazole is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to tautomerism in N-unsubstituted pyrazoles, the protons at the 3 and 5 positions of the pyrazole (B372694) ring often become equivalent on the NMR timescale, resulting in a single, often broad, signal. conicet.gov.arresearchgate.net
The expected proton environments are:
Pyrazole Ring Protons (H-3 and H-5): These protons are anticipated to appear as a singlet in the aromatic region, typically around δ 7.5-7.8 ppm. researchgate.net The specific chemical shift will be influenced by the electron-donating nature of the cyclopropylmethoxy group at the C-4 position.
Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene bridge are expected to appear as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) group. Their chemical shift would likely be in the range of δ 3.8-4.2 ppm due to the deshielding effect of the adjacent oxygen atom.
Cyclopropyl Methine Proton (-CH-): This proton will appear as a multiplet, likely a nonet or a complex pattern, due to coupling with the methylene protons of the ether linkage and the four methylene protons of the cyclopropyl ring. It is expected to be found further upfield, around δ 1.2-1.5 ppm.
Cyclopropyl Methylene Protons (-CH₂-CH₂-): The four protons on the cyclopropyl ring are diastereotopic and will present as two distinct multiplets in the upfield region of the spectrum, typically between δ 0.3 and 0.7 ppm.
Pyrazole N-H Proton: The N-H proton of the pyrazole ring is often observed as a broad singlet at a variable chemical shift, typically in the range of δ 12-14 ppm, and its observation can be solvent-dependent. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-3, H-5 | 7.5 - 7.8 | s (broad) |
| -O-CH₂- | 3.8 - 4.2 | d |
| Cyclopropyl -CH- | 1.2 - 1.5 | m |
| Cyclopropyl -CH₂- | 0.3 - 0.7 | m |
| N-H | 12.0 - 14.0 | s (broad) |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For N-unsubstituted pyrazoles, the C-3 and C-5 carbons may show broadened signals or a single averaged signal due to tautomeric exchange. conicet.gov.ar
The expected carbon environments are:
Pyrazole C-3 and C-5: These carbons are expected to resonate in the range of δ 130-140 ppm. rsc.orgresearchgate.net
Pyrazole C-4: This carbon, being attached to the oxygen of the ether group, will be significantly deshielded and is predicted to appear further downfield, likely in the range of δ 150-160 ppm.
Methylene Carbon (-O-CH₂-): The carbon of the methylene bridge is expected to have a chemical shift in the range of δ 70-75 ppm.
Cyclopropyl Methine Carbon (-CH-): This carbon is predicted to be in the range of δ 10-15 ppm.
Cyclopropyl Methylene Carbons (-CH₂-CH₂-): These carbons are expected at a very upfield position, typically in the range of δ 3-8 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-3, C-5 | 130 - 140 |
| C-4 | 150 - 160 |
| -O-CH₂- | 70 - 75 |
| Cyclopropyl -CH- | 10 - 15 |
| Cyclopropyl -CH₂- | 3 - 8 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. nih.govresearchgate.net For this compound, COSY would be expected to show correlations between:
The methylene protons (-O-CH₂-) and the cyclopropyl methine proton (-CH-).
The cyclopropyl methine proton (-CH-) and the cyclopropyl methylene protons (-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govchemicalbook.com It is a powerful tool for assigning carbon signals based on their attached protons. Expected correlations would include:
The pyrazole ring protons (H-3/H-5) with the corresponding C-3/C-5 carbons.
The methylene protons with the methylene carbon.
The cyclopropyl protons with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). nih.govchemicalbook.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would be:
A correlation between the methylene protons (-O-CH₂-) and the C-4 of the pyrazole ring.
Correlations between the pyrazole ring protons (H-3/H-5) and the C-4 carbon.
Correlations between the methylene protons (-O-CH₂-) and the cyclopropyl methine carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com
For this compound, the IR spectrum would be expected to show the following key absorption bands:
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring. mdpi.comhmdb.ca The broadness is due to hydrogen bonding, which can occur in the solid state or in concentrated solutions.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. hmdb.ca
C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage should be present in the region of 1050-1250 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |
| C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch | 1050 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. The fragmentation of pyrazoles can be complex, often involving the cleavage of the N-N bond. mdpi.com For ethers, a common fragmentation pathway is the alpha-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom. spectrabase.comnist.gov Another typical fragmentation for ethers is the cleavage of the C-O bond.
Expected fragmentation patterns for this compound could include:
Loss of the cyclopropyl group: Cleavage of the CH₂-cyclopropyl bond would result in a fragment at m/z = 97.
Loss of the cyclopropylmethyl group: Cleavage of the O-CH₂ bond would lead to a fragment corresponding to the 4-hydroxy-1H-pyrazole cation at m/z = 98.
Formation of the cyclopropylmethyl cation: This would give a fragment at m/z = 55.
Cleavage of the pyrazole ring: Various fragmentation pathways of the pyrazole ring itself would lead to smaller fragments.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 138 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₃H₅]⁺ |
| 97 | [M - C₃H₅]⁺ |
| 55 | [C₄H₇]⁺ |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, insights can be drawn from the crystal structures of related compounds like 4-halo-1H-pyrazoles. researchgate.net
In the solid state, N-unsubstituted pyrazoles often form hydrogen-bonded aggregates, such as dimers, trimers, or catemeric chains. researchgate.net The specific motif depends on the substituents on the pyrazole ring. For this compound, it is likely that the molecules would be linked by N-H···N hydrogen bonds between the pyrazole rings.
A crystal structure would precisely define:
The planarity of the pyrazole ring.
The conformation of the cyclopropylmethoxy side chain, including the torsion angles around the C4-O, O-CH₂, and CH₂-cyclopropyl bonds.
The nature of the intermolecular hydrogen bonding network.
Any other significant intermolecular interactions, such as C-H···π or π-π stacking, that might influence the crystal packing.
The bond lengths and angles within the pyrazole ring would be expected to be consistent with those of other 4-substituted pyrazoles. nih.gov The geometry of the cyclopropyl ring would exhibit its characteristic strained bond angles.
Computational and Theoretical Investigations of 4 Cyclopropylmethoxy 1h Pyrazole Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrazole (B372694) derivatives, these methods elucidate electronic structure, stability, and reactivity, which are crucial for their function. eurasianjournals.com
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. malayajournal.orgnih.gov For analogues of 4-Cyclopropylmethoxy-1H-pyrazole, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311++G(2d,2p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). malayajournal.orgnih.gov
These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazole derivatives have shown that the pyrazole ring often adopts a planar conformation, which is crucial for its interaction with biological receptors. nih.gov The optimization process ensures that the calculated properties correspond to the molecule's ground state, providing a reliable foundation for further analysis. nih.gov
| Parameter | Typical Method | Key Findings for Pyrazole Analogues |
|---|---|---|
| Geometry Optimization | DFT/B3LYP | Determination of stable conformations, planarity of the pyrazole ring. nih.gov |
| Vibrational Frequencies | DFT/B3LYP | Confirmation of key functional groups and structural stability. nih.gov |
| Electronic Properties | DFT/B3LYP | Calculation of dipole moment, polarizability, and other electronic descriptors. malayajournal.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govyoutube.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole analogues, FMO analysis helps to understand their electronic transitions and potential as electron donors (related to the HOMO energy) or acceptors (related to the LUMO energy). youtube.comlibretexts.org For example, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap of approximately 4.458 eV indicated high electronic stability. nih.gov This information is invaluable for predicting how these molecules will interact in a biological system. wikipedia.org
| Orbital | Significance | Information Derived for Pyrazole Analogues |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability (nucleophilicity). youtube.com | Identifies regions of the molecule likely to interact with electron-deficient sites in a receptor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability (electrophilicity). youtube.com | Identifies regions susceptible to nucleophilic attack. |
| HOMO-LUMO Energy Gap | Chemical reactivity and stability. nih.gov | A larger gap indicates higher stability and lower reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgyoutube.com These maps are color-coded to indicate regions of positive, negative, and neutral electrostatic potential. researchgate.net
For analogues of this compound, MEP maps are crucial for identifying the electrophilic and nucleophilic sites. researchgate.netscispace.com Red-colored regions indicate negative potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen, and are sites for electrophilic attack. Blue-colored regions represent positive potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. researchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to ligand-receptor binding. scispace.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net For pyrazole derivatives, NBO analysis can quantify the stability arising from electron delocalization between occupied and unoccupied orbitals.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time. eurasianjournals.com MD simulations are used to study the conformational flexibility of this compound analogues and the stability of their complexes with biological targets. ijirss.com
By simulating the motion of atoms and molecules over a specific period, typically nanoseconds, MD can reveal how a ligand adapts its shape to fit into a binding pocket and the stability of the resulting complex. nih.gov Key parameters monitored during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. ijirss.com For instance, stable RMSD values below 2.0 Å are often indicative of a stable binding interaction. ijirss.com
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drugs. researchgate.net
For analogues of this compound, docking studies can predict their binding affinity (often expressed as a docking score or binding energy) and the specific interactions they form with the amino acid residues in the active site of a target protein. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. ijirss.com For example, docking studies of pyrazole derivatives against targets like cyclooxygenase (COX) enzymes have helped to identify key interactions and rationalize their inhibitory activity. nih.gov The results of docking studies are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
| Target Protein | Pyrazole Derivative | Binding Energy (kJ/mol) | Key Interacting Residues |
|---|---|---|---|
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not specified |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified |
| CDK2 (2VTO) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For analogues of this compound, QSAR models are instrumental in predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. pharmatutor.org These models work on the principle that variations in the biological activity of compounds within a series are dependent on the differences in their structural or physicochemical properties. pharmatutor.org
The development of predictive QSAR models for this compound analogues can be approached using both two-dimensional (2D) and three-dimensional (3D) methodologies.
2D-QSAR: This approach correlates biological activity with molecular descriptors that are derived from the 2D representation of the molecule. pharmatutor.org These descriptors can be calculated rapidly and include constitutional, topological, and physicochemical properties. pharmatutor.orgucsb.edu For instance, in studies of 1H-pyrazole derivatives, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) and partial least squares (PLS) to link descriptors to biological activities such as enzyme inhibition. nih.govvlifesciences.com The resulting models are equations that can be used to predict the activity of new analogues based on their calculated descriptor values.
3D-QSAR: This methodology provides a more detailed understanding by considering the three-dimensional structure of the molecules. nih.gov In 3D-QSAR, the molecules in a dataset are aligned, and their interaction energies with various probes are calculated over a 3D grid. vlifesciences.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, or hydrogen bonding characteristics are favorable or unfavorable for activity. researchgate.net For pyrazole-based compounds, 3D-QSAR has been used to elucidate the structural requirements for potent activity, providing a visual guide for designing new derivatives with enhanced interactions with their biological target. nih.govnih.gov
The foundation of a robust QSAR model lies in the appropriate calculation of molecular descriptors and rigorous validation of the model's predictive power.
Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com They are categorized based on their dimensionality, ranging from simple atom counts (0D) to complex 3D fields. For QSAR studies on pyrazole analogues, a wide array of descriptors would be calculated. frontiersin.org
| Descriptor Category | Examples |
| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Number of Rotatable Bonds. frontiersin.org |
| Topological (2D) | Wiener Index, Zagreb Indices, Balaban Index, E-state Index. frontiersin.org |
| Physicochemical (2D) | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area. frontiersin.orgnih.gov |
| Quantum Chemical (3D) | HOMO/LUMO Energies, Dipole Moment, Electrostatic Potential. ucsb.edu |
Model Validation: Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive capability, not just a correlation found by chance. nih.gov Validation is typically performed using both internal and external methods. researchgate.netresearchgate.net
Internal Validation: This process assesses the stability and robustness of the model using the training set data. A common technique is cross-validation, such as the leave-one-out (LOO) method, which systematically removes one compound at a time, rebuilds the model with the remaining compounds, and predicts the activity of the removed one. researchgate.netscielo.br A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. researchgate.net Y-randomization, or scrambling, is another internal validation technique where the biological activity data is randomly shuffled to ensure the original model's robustness. scielo.br
External Validation: This is considered the most stringent test of a model's predictive power. The original dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. scielo.brmdpi.com The model's ability to predict the activity of the test set compounds is then evaluated. mdpi.com
Key statistical parameters are used to assess the quality and predictive ability of a QSAR model.
| Validation Parameter | Description |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered good. researchgate.net |
| R²_pred (Predictive R²) | Measures the predictive power of the model on an external test set. |
| RMSE (Root Mean Square Error) | Indicates the absolute error of prediction in the units of activity. researchgate.net |
For a QSAR model to be considered predictive and reliable, it must meet several statistical criteria, ensuring that the relationships it describes between the structure of this compound analogues and their activity are statistically significant and not due to chance. nih.govresearchgate.net
Biological Activity and Mechanistic Studies of 4 Cyclopropylmethoxy 1h Pyrazole Derivatives in Vitro and in Vivo Models
Enzyme Inhibition and Modulation Studies
The pyrazole (B372694) scaffold is a versatile template for designing enzyme inhibitors, with derivatives showing activity against a range of important biological targets.
Phosphodiesterase (PDE4) Inhibition and Selectivity Profiles
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition can lead to an increase in cyclic AMP (cAMP), which in turn down-regulates inflammatory responses. iomcworld.com This makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.com
A variety of pyrazole-containing structures have been investigated as PDE4 inhibitors. For instance, the presence of a cyclopropylmethoxy group on a catechol-ether function has been noted to interact with the hydrophobic pockets in the PDE4 active site. nih.gov Some benzodioxole-based pyrazole derivatives have been shown to inhibit all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Roflumilast | PDE4B | 0.84 nM | nih.gov |
| Roflumilast | PDE4D | 0.68 nM | nih.gov |
| LASSBio-448 | PDE4A | 0.7 µM | nih.govencyclopedia.pub |
| LASSBio-448 | PDE4B | 1.4 µM | nih.govencyclopedia.pub |
| LASSBio-448 | PDE4C | 1.1 µM | nih.govencyclopedia.pub |
| LASSBio-448 | PDE4D | 4.7 µM | nih.govencyclopedia.pub |
| Tetomilast | PDE4 | 74 nM | nih.govencyclopedia.pub |
| Ronomilast (ELB353) | PDE4 | 3 nM | encyclopedia.pub |
Bruton's Tyrosine Kinase (Btk) Modulation
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govmdpi.com Several Btk inhibitors are approved for clinical use, and many more are in development. The pyrazole scaffold has been utilized in the design of Btk inhibitors. For example, ibrutinib, a potent Btk inhibitor, contains a pyrazole core. thieme-connect.de A novel series of pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives have also been designed and evaluated as potential Btk inhibitors, with some compounds showing significant inhibitory activity. researchgate.net
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyrazol derivative (8a) | Btk | IC50 = 127 nmol/L | researchgate.net |
| Ibrutinib | Btk | Irreversible inhibitor | nih.gov |
| Acalabrutinib (ACP-196) | Btk | Second-generation inhibitor | mdpi.com |
| Zanubrutinib (BGB-3111) | Btk | High potency and selectivity | mdpi.com |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin (B10506) and dopamine. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Numerous pyrazole and pyrazoline derivatives have been synthesized and evaluated for their MAO inhibitory activity. benthamscience.comnih.gov Some novel 4,5-dihydro-1H-pyrazole derivatives have been shown to be potent and selective inhibitors of MAO-A. benthamscience.com Additionally, certain 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have demonstrated potent MAO-A inhibitory effects. nih.gov
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 4,5-dihydro-(1H)-pyrazole derivatives | MAO-A | IC50 in the range of 1.0x10-8 - 8.6x10-9 M | benthamscience.com |
| 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MAO-A | Potent inhibition | nih.gov |
| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | IC50 = 0.063 µM | nih.gov |
| 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | MAO-A | Selective inhibitor | nih.gov |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat the symptoms of Alzheimer's disease. While the broader class of pyrazoles has been investigated for various neurological activities, specific and significant data on the acetylcholinesterase inhibition by 4-Cyclopropylmethoxy-1H-pyrazole derivatives is not prominent in the reviewed scientific literature. General studies have noted that some heterocyclic compounds can exhibit AChE inhibitory activity. nih.govnih.gov
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-2 is a key mediator of inflammation, and selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The pyrazole scaffold is a well-known feature of several selective COX-2 inhibitors, most notably celecoxib (B62257). nih.gov Numerous 1,3,4-trisubstituted and 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.govnih.govgoogleapis.com
| Compound Class/Derivative | Target | Selectivity | Reference |
|---|---|---|---|
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives | COX-2 | More selective for COX-2 over COX-1 | nih.gov |
| Celecoxib (SC-58635) | COX-2 | Selective COX-2 inhibitor | nih.gov |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | COX-2 | Less potent than celecoxib in vitro | googleapis.com |
Receptor Ligand Binding and Functional Modulation (e.g., Cannabinoid Receptors)
The pyrazole structure is also a key component of ligands for various G-protein coupled receptors, including cannabinoid receptors.
The cannabinoid receptors, CB1 and CB2, are involved in a wide range of physiological processes. biorxiv.org The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is mainly expressed on immune cells. nih.gov Pyrazole derivatives have been extensively studied as cannabinoid receptor antagonists. mdpi.comnih.gov For example, rimonabant (B1662492) (SR141716A), a well-known CB1 receptor antagonist, is a biarylpyrazole. mdpi.comnih.gov More recently, pyrazole-derived compounds have been developed as highly potent and selective CB2 receptor agonists. biorxiv.orgmdpi.com Tricyclic pyrazole-based compounds have also been explored as scaffolds for cannabinoid receptor interaction. nih.govmdpi.com
| Compound Class/Derivative | Target | Activity | Reference |
|---|---|---|---|
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | CB1 | Potent and specific antagonist | mdpi.comnih.gov |
| Tetra-substituted pyrazole (RNB-61) | CB2 | Highly potent and selective full agonist (Ki 0.13–1.81 nM) | biorxiv.orgmdpi.com |
| 1,4-dihydroindeno(1,2-c)pyrazole derivatives | CB1/CB2 | Designed as rigid analogs of SR141716A | nih.govmdpi.com |
Investigation of Anti-inflammatory Mechanisms in Pre-clinical Models
Derivatives of pyrazole have demonstrated significant anti-inflammatory properties through various mechanisms in preclinical studies. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.govnih.gov By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain. nih.govijpsjournal.comrsc.org
In addition to COX inhibition, pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines. Studies have indicated their ability to suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). ijpsjournal.comrsc.org This cytokine-modulating effect is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. ijpsjournal.com
Furthermore, some pyrazole analogs exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.govijpsjournal.com By targeting both the COX and LOX pathways, certain pyrazole derivatives can offer a broader spectrum of anti-inflammatory action. ijpsjournal.com The investigation of pyrazole-based compounds in models like carrageenan-induced paw edema has confirmed their in vivo anti-inflammatory efficacy. nih.govjst.go.jp
Table 1: Anti-inflammatory Mechanisms of Pyrazole Derivatives
| Mechanism | Target | Effect |
|---|---|---|
| Prostaglandin Synthesis Inhibition | Cyclooxygenase-2 (COX-2) | Reduced production of prostaglandin E2 (PGE2) nih.govijpsjournal.comrsc.org |
| Cytokine Modulation | NF-κB signaling pathway | Suppression of TNF-α, IL-6, and IL-1β release ijpsjournal.comrsc.org |
| Leukotriene Synthesis Inhibition | 5-Lipoxygenase (5-LOX) | Decreased production of leukotrienes nih.govijpsjournal.com |
Antiproliferative and Antitumor Activity in Cellular Assays
The antiproliferative and antitumor potential of pyrazole derivatives has been a significant area of research. In vitro studies have demonstrated the cytotoxicity of these compounds against a variety of cancer cell lines. nih.gov For instance, simplified pyrazole analogs of the antitumor agent CC-1065 showed potent cytotoxicity against L1210 leukemia cells. najah.edu Similarly, a novel pyrazole derivative, PTA-1, exhibited cytotoxicity in a low micromolar range across 17 different human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.govmdpi.com
The mechanisms underlying the antitumor activity of pyrazole derivatives are multifaceted. A prominent mechanism is the induction of apoptosis, or programmed cell death. In MDA-MB-231 cells, PTA-1 was shown to induce phosphatidylserine (B164497) externalization, activate caspases-3/7, and cause DNA fragmentation, all of which are hallmarks of apoptosis. mdpi.com
Another key mechanism is the interference with cell cycle progression. Treatment with pyrazole derivatives has been found to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.govmdpi.com For example, PTA-1 was observed to arrest MDA-MB-231 cells in the S and G2/M phases of the cell cycle. mdpi.com
Furthermore, some pyrazole compounds have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Tubulin is a critical component of microtubules, which play a vital role in cell division. By disrupting microtubule organization, these derivatives can effectively halt the proliferation of cancer cells. mdpi.com Other targeted mechanisms include the inhibition of protein kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov
Table 2: Antiproliferative and Antitumor Activity of Pyrazole Derivatives in Cellular Assays
| Compound/Derivative Class | Cell Line(s) | Observed Effects |
|---|---|---|
| Simplified pyrazole analogs of CC-1065 | L1210 leukemia cells | Cytotoxicity in the pM range najah.edu |
| PTA-1 (a novel pyrazole derivative) | 17 human cancer cell lines, including MDA-MB-231 | Potent cytotoxicity, induction of apoptosis, cell cycle arrest at S and G2/M phases, inhibition of tubulin polymerization nih.govmdpi.com |
| Various pyrazole derivatives | HCT116, UO31, HepG2 | Potent cytotoxic activity, inhibition of cyclin-dependent kinases (CDKs) nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms
Pyrazole derivatives have been investigated for their antioxidant properties, primarily focusing on their ability to scavenge free radicals. The antioxidant activity of these compounds is often attributed to the hydrogen-donating capacity of the pyrazole ring, particularly the NH proton. nih.gov
The radical scavenging activity of pyrazole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. nih.govtandfonline.com Several studies have reported that pyrazole derivatives can effectively scavenge DPPH radicals, indicating their potential to mitigate oxidative stress. nih.govnih.gov For instance, certain 3,5-diarylpyrazoline derivatives have demonstrated excellent radical scavenging activity against DPPH, hydroxyl radicals (•OH), and superoxide (B77818) anions (•O2−). nih.gov
The mechanism of radical scavenging by pyrazoles generally involves the transfer of a hydrogen atom from the pyrazole molecule to the free radical, thereby neutralizing it. nih.gov The presence of specific substituent groups on the pyrazole ring can influence the antioxidant capacity. For example, the presence of a free NH group in the pyrazoline substructure has been suggested to enhance antioxidant activity by increasing the hydrogen donor capacity. nih.gov
Table 3: Antioxidant Properties of Pyrazole Derivatives
| Derivative Class | Assay | Key Findings |
|---|---|---|
| 3,5-diarylpyrazoline derivatives | DPPH, •OH, •O2−, NO anion assays | Excellent radical scavenging activity nih.gov |
| (Pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) derivatives | DPPH method | Showed radical scavenging properties tandfonline.com |
| Thienyl-pyrazoles | DPPH and hydroxyl radical scavenging assays | Some compounds showed excellent scavenging activities nih.gov |
Antiviral and Antimicrobial Activities in Pre-clinical Studies
The pyrazole scaffold has been a foundation for the development of compounds with a broad spectrum of antimicrobial and antiviral activities. nih.gov
In the realm of antibacterial research, pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govcore.ac.uk For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial activity against strains such as Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). nih.govcore.ac.uk Some of these compounds demonstrated potent antimicrobial activities. nih.gov The antibacterial mode of action for some pyrazole derivatives has been attributed to the disruption of the bacterial cell wall. nih.gov
Antifungal activity has also been reported for pyrazole derivatives. The aforementioned 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were also tested against various fungal strains, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum, with some compounds showing notable antifungal effects. nih.govcore.ac.uk
In terms of antiviral properties, certain pyrazole derivatives have been evaluated for their activity against various viruses. For example, some pyrazole derivatives containing oxime esters have shown bioactivity against the Tobacco Mosaic Virus (TMV). nih.gov More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in preclinical studies. rsc.orgnih.gov
Table 4: Antimicrobial and Antiviral Activities of Pyrazole Derivatives
| Activity | Organism/Virus | Compound/Derivative Class |
|---|---|---|
| Antibacterial | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides nih.govcore.ac.uk |
| Antifungal | F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides nih.govcore.ac.uk |
| Antiviral | Tobacco Mosaic Virus (TMV) | Pyrazole derivatives with oxime esters nih.gov |
| Antiviral | SARS-CoV-2, MERS-CoV, HCoV-229E | Hydroxyquinoline-pyrazole candidates rsc.orgnih.gov |
Neuromodulatory Effects and Associated Targets
While direct studies on the neuromodulatory effects of this compound are limited, the broader class of pyrazole and pyrazoline derivatives has been explored for its potential in treating neurological disorders. nih.gov These investigations have identified several key molecular targets within the central nervous system.
One of the primary targets for pyrazoline derivatives in the context of neurodegenerative diseases is the monoamine oxidase (MAO) enzyme. nih.govacs.org Both MAO-A and MAO-B are involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in conditions like depression and Parkinson's disease. nih.govacs.org Certain pyrazoline derivatives have been shown to be effective inhibitors of both MAO-A and MAO-B. researchgate.net
Another important target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govacs.org Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Pyrazoline derivatives have been identified as inhibitors of AChE, suggesting their potential in managing the symptoms of this neurodegenerative condition. nih.govacs.org For instance, some 16,17-pyrazolinyl dehydroepiandrosterone (B1670201) analogues have shown promising AChE inhibitory activity and neuroprotective effects in preclinical models. nih.gov
Furthermore, pyrazole derivatives have been investigated for their potential to modulate cannabinoid receptors, such as the CB1 receptor, which are involved in a wide range of physiological processes, including mood, memory, and appetite. nih.gov
Table 5: Neuromodulatory Targets of Pyrazole and Pyrazoline Derivatives
| Target | Therapeutic Relevance | Findings with Pyrazole/Pyrazoline Derivatives |
|---|---|---|
| Monoamine Oxidase (MAO-A and MAO-B) | Depression, Parkinson's Disease | Pyrazoline derivatives have shown inhibitory activity against both MAO-A and MAO-B. nih.govacs.orgresearchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Pyrazoline derivatives have been identified as AChE inhibitors. nih.govacs.org |
| Cannabinoid Receptor 1 (CB1) | Mood, memory, appetite | Some pyrazole derivatives have been shown to bind to and inhibit the constitutive activity of CB1 receptors. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Cyclopropylmethoxy Moiety on Biological Activity
The cyclopropylmethoxy group at the 4-position of the pyrazole (B372694) ring is a key structural feature that significantly influences the biological activity of this class of compounds. While direct studies on the 4-cyclopropylmethoxy-1H-pyrazole scaffold are limited in the provided search results, inferences can be drawn from related pyrazole derivatives. The cyclopropyl (B3062369) group, being a small, rigid, and lipophilic moiety, can play a crucial role in binding to target proteins. Its unique conformational constraints can orient the molecule within a binding pocket to optimize interactions.
In a study on 4,5-dihydro-1H-pyrazole derivatives as neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a cyclopropanecarbonyl group at the 1-position was found to be beneficial for activity. Specifically, compounds 11r (1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole) and 11e (1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole) demonstrated significant nNOS inhibition. nih.gov This suggests that the compact and rigid nature of the cyclopropyl ring can be advantageous for fitting into the active site of certain enzymes.
The lipophilicity of the cyclopropylmethoxy group can also enhance membrane permeability, a critical factor for reaching intracellular targets. The ether linkage provides some flexibility, allowing the cyclopropyl group to adopt various orientations, which could be important for navigating the binding landscape of a receptor. The combination of rigidity and limited flexibility offered by the cyclopropylmethoxy moiety can be a valuable asset in designing molecules with specific biological profiles.
Substituent Effects on Pyrazole Ring and Pharmacological Efficacy
The pharmacological efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govfrontiersin.org Modifications at various positions can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. nih.govmdpi.com
Substituents at the 1-position: The substituent at the N1-position of the pyrazole ring significantly impacts activity. For instance, in a series of 4,5-dihydro-1H-pyrazole derivatives, modification at this position was a key strategy to modulate nNOS inhibitory activity. nih.gov The presence of an N1-acetyl group in some pyrazoline analogs was found to stabilize flavin-adenine dinucleotide (FAD) bonding and improve antidepressant efficacy. nih.gov
Substituents at the 3 and 5-positions: The groups at the 3- and 5-positions of the pyrazole ring are crucial for determining potency and selectivity. In the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were identified as essential for high-affinity binding to the CB1 receptor. nih.gov For tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, optimization of substituents at the 3- and 5-positions of a pyrazole core led to a significant increase in potency. nih.gov
Substituents at the 4-position: The 4-position of the pyrazole ring is also a critical site for substitution. In a series of 4-(arylchalcogenyl)-1H-pyrazole analogs, the introduction of selanyl (B1231334) or sulfenyl groups at this position resulted in enhanced antinociceptive effects. frontiersin.org
The electronic nature of the substituents plays a significant role. Electron-donating groups, such as methoxy (B1213986) groups on a phenyl ring attached to the pyrazole, have been shown to enhance nNOS inhibitory activity. nih.gov Conversely, electron-withdrawing groups can also be beneficial in other contexts, highlighting the target-dependent nature of these effects. frontiersin.org
Table 1: Effect of Substituents on the Biological Activity of Pyrazole Derivatives
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| 1-position | Cyclopropanecarbonyl | Increased nNOS inhibition | nih.gov |
| 1-position | Acetyl group | Improved antidepressant efficacy | nih.gov |
| 3-position | Carboxamido group | Essential for CB1 receptor antagonism | nih.gov |
| 5-position | Para-substituted phenyl ring | Essential for CB1 receptor antagonism | nih.gov |
| 4-position | Selanyl or sulfenyl groups | Enhanced antinociceptive effects | frontiersin.org |
| Phenyl ring at 3-position | Methoxy groups (electron-donating) | Enhanced nNOS inhibition | nih.gov |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of pyrazole derivatives has revealed that the relative orientation of the substituents is crucial for their pharmacological effects.
A study on two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative highlighted that different crystal packing arrangements led to distinct molecular conformations. mdpi.com These conformational differences were attributed to variations in supramolecular interactions, such as hydrogen bonding. mdpi.com Although this study does not directly involve this compound, it underscores the principle that subtle changes in molecular geometry can have significant consequences for biological activity.
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective this compound derivatives should be guided by the SAR and SPR principles discussed above. Key strategies include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar properties (bioisosteres) can lead to improved potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, the pyrazole ring itself is considered a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govfrontiersin.org
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed to design molecules that fit optimally into the binding site. tmu.edu.twnih.gov This approach allows for the prediction of binding affinities and the identification of key interactions that can be enhanced through chemical modification.
Combinatorial Chemistry and High-Throughput Screening: Generating a library of diverse pyrazole derivatives through combinatorial chemistry, followed by high-throughput screening, can rapidly identify compounds with desired biological activities. nih.gov This approach, combined with computational modeling, can accelerate the discovery of new lead compounds. nih.gov
Optimizing Substituents: Systematically modifying the substituents on the pyrazole ring is a fundamental strategy. This includes varying their size, lipophilicity, electronic properties, and hydrogen bonding capacity to fine-tune the molecule's interaction with its target. nih.govnih.gov For example, introducing specific halogen atoms or other functional groups can lead to significant improvements in potency and selectivity. nih.govnih.gov
By integrating these rational design principles, it is possible to develop novel this compound derivatives with enhanced therapeutic potential.
Advanced Medicinal Chemistry and Drug Discovery Applications
Lead Identification and Optimization Strategies
The journey of a drug from a mere concept to a clinical candidate is a meticulous process, with lead identification and optimization being pivotal stages. patsnap.com For a molecule like 4-Cyclopropylmethoxy-1H-pyrazole, these strategies would involve iterative cycles of design, synthesis, and biological testing to enhance its therapeutic potential. patsnap.com
A fundamental approach in this phase is the detailed analysis of its Structure-Activity Relationships (SAR). patsnap.com This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For this compound, key areas for modification would include the cyclopropylmethoxy side chain and the pyrazole (B372694) core itself. For instance, altering the size and nature of the ether linkage or substituting the cyclopropyl (B3062369) group with other cyclic or acyclic moieties could significantly impact target binding and pharmacokinetic properties.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would play a crucial role in guiding these modifications. patsnap.com These techniques can predict how structural changes might influence the compound's interaction with a biological target, thereby prioritizing the synthesis of molecules with a higher probability of success. patsnap.com The optimization process aims to improve not just potency but also selectivity, metabolic stability, and other pharmacokinetic parameters to transform a promising lead into a viable drug candidate. patsnap.comyoutube.com
Target Validation and Deconvolution Approaches
Identifying the specific biological target or targets of a compound is a critical step in understanding its mechanism of action. For a novel compound like this compound, target validation would be essential. Pyrazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as G-protein coupled receptors such as the cannabinoid receptors. nih.govnih.gov
Fragment-based screening techniques have proven effective in identifying initial small molecule hits for targets like cyclin-dependent kinase 2 (CDK2). nih.gov A fragment resembling the this compound scaffold could emerge from such a screen, providing an initial hypothesis for its biological target. Subsequent structure-based design and optimization can then lead to potent and selective inhibitors. nih.gov
In cases where a compound is identified through phenotypic screening without prior knowledge of its target, target deconvolution methods are employed. These approaches can include affinity chromatography, where the compound is immobilized to "pull down" its binding partners from cell lysates, or proteomic profiling techniques that assess changes in protein expression or modification in response to the compound.
Scaffold Hopping and Bioisosteric Replacement from this compound
Scaffold hopping is a powerful strategy in medicinal chemistry to discover novel and patentable chemical series with improved properties by replacing the central core of a known active compound while retaining its key binding interactions. nih.govdtic.mil The 1H-pyrazole ring in this compound serves as an excellent starting point for such explorations.
Bioisosteric replacement is a specific type of scaffold hopping where a functional group is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. In the context of pyrazole-based compounds, numerous bioisosteric replacements have been successfully explored. For example, the pyrazole moiety in the well-known CB1 receptor antagonist rimonabant (B1662492) has been replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, resulting in potent and selective antagonists. nih.gov Similarly, replacement with oxadiazoles (B1248032) has also yielded compounds with significant activity at CB1 receptors. rsc.org
Starting from the this compound scaffold, one could envision replacing the pyrazole core with other heterocycles to explore new chemical space and potentially improve properties like solubility, metabolic stability, or target selectivity. dundee.ac.uk
Table 1: Potential Scaffold Hops and Bioisosteric Replacements for the Pyrazole Core
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| 1H-Pyrazole | Thiazole, Triazole, Imidazole | Known to be effective bioisosteres for pyrazole in cannabinoid receptor antagonists. nih.gov |
| 1H-Pyrazole | Oxadiazole | Demonstrated success in maintaining CB1 receptor antagonism. rsc.org |
| 1H-Pyrazole | Pyrimidine (B1678525) | Can offer improved solubility and different vector orientations for substituents. plos.org |
| 1H-Pyrazole | Dihydropyrazole (Pyrazoline) | Can lead to a switch in functional activity, for instance from antagonist to partial agonist. nih.gov |
This table is generated based on documented scaffold hopping strategies for other pyrazole-containing compounds and serves as a conceptual guide for this compound.
Development of Multi-Target Directed Ligands
Complex multifactorial diseases like Alzheimer's often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govmdpi.com The development of Multi-Target Directed Ligands (MTDLs) is a promising strategy to address this complexity. nih.gov An MTDL is a single chemical entity designed to interact with multiple targets relevant to the disease pathology. mdpi.com
The pyrazole scaffold has been incorporated into MTDLs for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). researchgate.net For instance, certain 3-aryl-1-phenyl-1H-pyrazole derivatives have shown inhibitory activity against both AChE and MAO-B. researchgate.net
Leveraging the this compound structure, medicinal chemists could design MTDLs by incorporating pharmacophoric features known to interact with other relevant targets. This could involve linking the pyrazole core to another pharmacophore through a suitable linker or by decorating the pyrazole ring with substituents that can engage with a secondary target. The goal is to create a single molecule with a balanced activity profile against the desired targets. mdpi.com
Design of Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. These are typically potent and selective small molecules that can be used to perturb a specific protein's function in a cellular or in vivo context.
A well-characterized derivative of this compound with high potency and selectivity for a specific target could be developed into a chemical probe. The development of such a probe requires not only optimizing its biological activity but also ensuring it has suitable properties for use in biological systems, such as cell permeability and metabolic stability.
For example, if a derivative of this compound is found to be a potent inhibitor of a particular enzyme, it could be further modified to create a probe. This might involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position on the scaffold to allow for visualization or affinity-based pulldown experiments. The discovery of BI-3231, a selective inhibitor of HSD17B13, serves as a good example of how a screening hit can be optimized into a valuable chemical probe for open science. youtube.com
Patent Landscape and Intellectual Property Analysis
Overview of Key Patents Involving 4-Cyclopropylmethoxy-1H-pyrazole Derivatives
While a direct patent explicitly naming "this compound" as a singular entity is not readily apparent in broad public searches, the core structure is a recurring motif in several key patents filed by major pharmaceutical companies. These patents typically claim a genus of compounds wherein the this compound scaffold is a central building block. Notable patent applications in this domain include those from Pfizer, AbbVie, and other key players in the development of kinase inhibitors.
A comprehensive review of patent databases reveals a number of significant filings that, while not always explicitly naming the compound, cover it within their broad Markush structures. These patents are primarily directed towards the inhibition of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2), enzymes that play a crucial role in the signaling pathways of cytokines involved in inflammation and immune responses.
| Patent/Application Number | Assignee/Applicant | Therapeutic Target (putative) | Key Structural Features Claimed |
| WO2018183457A1 | Pfizer Inc. | JAK | Fused pyrimidine (B1678525) pyrazole (B372694) derivatives |
| WO2020081586A1 | AbbVie Inc. | TYK2 | Substituted pyrazole and pyrrolopyrimidine derivatives |
| WO2021252601A1 | Bristol-Myers Squibb Company | TYK2 | Heterocyclic compounds as TYK2 inhibitors |
| WO2017070119A1 | Pfizer Inc. | JAK | Pyrazolopyrimidine derivatives |
Analysis of Patent Claims and Structural Scope
The patent claims associated with this compound derivatives are typically broad, employing Markush structures to encompass a wide range of potential substitutions. This strategy is common in pharmaceutical patents to protect not only a lead compound but also a vast chemical space of related molecules, thereby creating a strong intellectual property fortress.
The claims generally define a core pyrazole or a fused pyrazolopyrimidine structure. The "4-Cyclopropylmethoxy" group is often included as one of many possible ether-linked substituents at the 4-position of the pyrazole ring. The claims will then typically define various possible substituents at other positions of the pyrazole ring and any fused rings. These substituents are often selected from a list of halogens, alkyls, halosubstituted alkyls, and other heterocyclic moieties. This broad claiming strategy aims to cover any potential modifications that could lead to improved efficacy, selectivity, or pharmacokinetic properties.
For instance, a typical claim might read (in a simplified form): "A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein... R1 is... -O-cyclopropyl; R2 is H or alkyl; R3 is a substituted or unsubstituted aryl or heteroaryl..." This structure allows for the protection of a multitude of compounds, including this compound, even if it is not explicitly synthesized and tested at the time of filing.
Trends in Patenting of Pyrazole-Based Therapeutic Agents
The patenting activity around pyrazole-based therapeutic agents has seen a significant surge in the last decade. This trend is largely attributable to the success of several pyrazole-containing drugs and the scaffold's versatility in targeting a wide array of biological targets.
Several key trends can be observed:
Focus on Kinase Inhibition: A substantial portion of recent patents for pyrazole derivatives are directed towards kinase inhibitors. uspto.govwipo.intuspto.govwipo.intuspto.gov This is due to the central role of kinases in various signaling pathways implicated in cancer, inflammation, and autoimmune disorders. The pyrazole ring serves as a privileged scaffold for designing potent and selective kinase inhibitors.
Targeting Autoimmune Diseases: There is a clear trend in the patent literature towards the development of pyrazole-based therapeutics for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. google.com The focus on JAK and TYK2 inhibitors, for which this compound derivatives are being investigated, is a prime example of this trend.
Fused Heterocyclic Systems: An increasing number of patents are claiming fused heterocyclic systems where the pyrazole ring is annulated with other rings like pyrimidine, pyridine, or triazine. uspto.gov These fused systems can provide a more rigid and defined three-dimensional structure, which can lead to higher binding affinity and selectivity for the target protein.
Combination Therapies: Some recent patent applications are also exploring the use of pyrazole-based inhibitors in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
Implications for Future Research and Development Strategies
The existing patent landscape for this compound and related compounds has several important implications for future research and development efforts:
Navigating a Crowded IP Space: The extensive patent protection around pyrazole-based kinase inhibitors means that new entrants will need to carefully navigate the existing intellectual property to avoid infringement. This may involve developing novel scaffolds, identifying new biological targets, or focusing on specific and narrowly defined patient populations.
Opportunities for "Fast-Follower" and "Second-in-Class" Drugs: While the initial wave of broad patents creates a barrier, it also provides a roadmap for the development of "fast-follower" or "second-in-class" drugs. By analyzing the structure-activity relationships disclosed in existing patents, researchers can design new compounds with improved properties, such as better selectivity, a more favorable side-effect profile, or improved oral bioavailability.
Focus on Novel Mechanisms of Action: To secure strong patent protection, future research may need to shift towards pyrazole derivatives with novel mechanisms of action beyond kinase inhibition. Exploring their potential in other therapeutic areas or as modulators of different biological pathways could open up new avenues for drug discovery.
Importance of Formulation and Delivery Patents: As the initial composition of matter patents for some pyrazole-based drugs approach their expiry, there will be an increased focus on securing intellectual property around novel formulations, delivery systems, and new medical uses. These "life-cycle management" patents can extend the commercial exclusivity of a drug.
Q & A
Q. What are the recommended synthetic routes for 4-Cyclopropylmethoxy-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Synthesis of this compound typically involves introducing the cyclopropylmethoxy group into the pyrazole core via nucleophilic substitution or coupling reactions. A general approach includes:
- Step 1 : Preparation of the pyrazole precursor (e.g., 1H-pyrazole-4-ol) through cyclocondensation of hydrazines with diketones or β-ketoesters.
- Step 2 : Alkylation with cyclopropylmethyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF or THF).
- Step 3 : Purification via column chromatography or recrystallization.
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Catalysis : Copper(I) iodide or palladium catalysts improve coupling efficiency in heteroaryl ether formation .
- Temperature control : Reactions performed at 50–80°C balance reactivity and side-product suppression .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data or unexpected spectral results when analyzing this compound derivatives?
- Crystallographic conflicts : Use SHELXL’s robust refinement algorithms to model disorder or twinning, and cross-validate with Hirshfeld surface analysis to assess packing efficiency .
- Spectral anomalies : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .
- Multi-technique validation : Combine IR, Raman, and mass spectrometry to resolve ambiguities in functional group identification .
Q. What computational methods are suitable for predicting the reactivity or biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-311++G(d,p) yield accurate charge distribution .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Pyrazole derivatives often show affinity for hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .
Q. How should one design in vitro assays to evaluate the biological activity of this compound, considering structural analogs with known pharmacological profiles?
- Target selection : Prioritize kinases or GPCRs based on pyrazole derivatives’ anti-inflammatory or anticancer activity .
- Dose-response assays : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., MCF-7 for cancer) with controls like staurosporine .
- SAR analysis : Modify the cyclopropylmethoxy group’s steric bulk and compare activity to derivatives with methoxy or ethyl substituents .
Q. What strategies mitigate side reactions during the introduction of the cyclopropylmethoxy group in pyrazole derivatives?
- Protecting groups : Temporarily block reactive pyrazole NH with Boc or benzyl groups during alkylation .
- Low-temperature conditions : Perform reactions at 0–10°C to minimize over-alkylation .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
